

In-Depth Technical Guide to Boc-Tyr(Bzl)-Aldehyde

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Compound of Interest

Compound Name: Boc-tyr(bzl)-aldehyde

Cat. No.: B15557248

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as **Boc-Tyr(Bzl)-aldehyde**, is a valuable chiral building block in synthetic organic chemistry. As a derivative of the amino acid tyrosine, it incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a benzyl (Bzl) ether on the phenolic hydroxyl group. This strategic protection allows for the selective reaction of the aldehyde functionality, making it a crucial intermediate in the synthesis of a wide array of complex molecules, including peptidomimetics, enzyme inhibitors, and other pharmaceutically relevant compounds. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of **Boc-Tyr(Bzl)-aldehyde**, tailored for professionals in research and drug development.

Chemical and Physical Properties

While extensive experimental data for **Boc-Tyr(Bzl)-aldehyde** is not widely published, its fundamental properties can be summarized. For comparison, the properties of its common precursor, Boc-Tyr(Bzl)-OH, are also provided, as they are well-documented and offer valuable context.

Table 1: Physicochemical Properties of **Boc-Tyr(Bzl)-Aldehyde** and its Precursor

Property	Boc-Tyr(Bzl)-aldehyde	Boc-Tyr(Bzl)-OH
Molecular Formula	C ₂₁ H ₂₅ NO ₄ [1]	C ₂₁ H ₂₅ NO ₅
Molecular Weight	355.43 g/mol [1]	371.43 g/mol
CAS Number	82689-15-4[1]	2130-96-3
Appearance	Data not available	White to off-white powder
Melting Point	Data not available	110-112 °C
Solubility	Data not available	Soluble in DMF and ethanol
Optical Rotation	Data not available	[α] ²⁰ /D +27.0 ± 1.5° (c=2 in ethanol)

Spectroscopic Data

Detailed spectroscopic data for **Boc-Tyr(Bzl)-aldehyde** is scarce in publicly available literature. However, based on the known spectra of its precursor and general principles of spectroscopy for aldehydes, the expected spectral characteristics can be inferred.

Table 2: Spectroscopic Data of Boc-Tyr(Bzl)-OH (Precursor)

Technique	Data
¹ H NMR	Spectra available, showing characteristic peaks for Boc, benzyl, and tyrosine protons.[2]
¹³ C NMR	Spectra available, with distinct signals for all 21 carbon atoms.[3]
IR Spectroscopy	Data available, showing characteristic absorptions for the carboxylic acid, carbamate, and aromatic functionalities.

Experimental Protocols

Synthesis of Boc-Tyr(Bzl)-Aldehyde

A common method for the synthesis of **Boc-Tyr(Bzl)-aldehyde** involves the reduction of a suitable N-Boc-O-benzyl-L-tyrosine derivative. One documented method utilizes the reduction of a methyl ester derivative with diisobutylaluminium hydride (DIBAL-H).

Protocol: Reduction of Methyl-N-Boc-4-benzyloxy-L-phenylalaninate

- Reactants: Methyl-N-Boc-4-benzyloxy-L-phenylalaninate, Diisobutylaluminium hydride (DIBAL-H)
- Solvent: Toluene and Hexane
- Procedure:
 - Dissolve Methyl-N-Boc-4-benzyloxy-L-phenylalaninate in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of DIBAL-H in hexane dropwise to the cooled solution, maintaining the temperature at -78 °C.
 - Stir the reaction mixture at -78 °C for 30 minutes.
 - Quench the reaction by the slow addition of methanol, followed by water.
 - Allow the mixture to warm to room temperature and filter through a pad of celite to remove the aluminum salts.
 - Extract the filtrate with an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **Boc-Tyr(Bzl)-aldehyde**.
 - Purify the crude product by column chromatography on silica gel.
- Yield: A reported yield for this reaction is 86%.^[1]

Reactivity and Applications

Boc-Tyr(Bzl)-aldehyde is a versatile intermediate due to the reactivity of its aldehyde functional group. The Boc and benzyl protecting groups are stable under a variety of reaction conditions used to modify the aldehyde.

Key Reactions of the Aldehyde Group

- **Wittig Reaction:** The aldehyde can undergo olefination reactions with phosphorus ylides (Wittig reagents) to form alkenes. This is a powerful carbon-carbon bond-forming reaction.^[4]
- **Reductive Amination:** **Boc-Tyr(Bzl)-aldehyde** can react with primary or secondary amines in the presence of a reducing agent to form new secondary or tertiary amines, respectively. This is a fundamental transformation in the synthesis of many nitrogen-containing compounds.^{[5][6][7]}
- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid, Boc-Tyr(Bzl)-OH, using standard oxidizing agents.
- **Reduction:** The aldehyde can be reduced to the corresponding alcohol, Boc-Tyr(Bzl)-ol, using reducing agents like sodium borohydride.

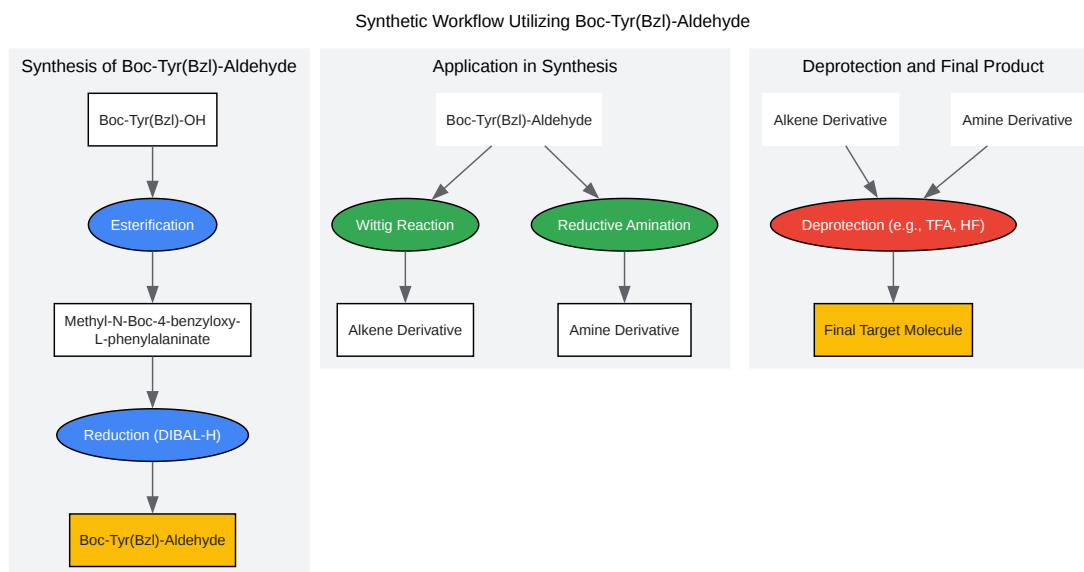
Role in Peptide Synthesis and Drug Development

The Boc and benzyl protecting groups are cornerstones of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).^[8] The Boc group provides temporary protection of the α -amino group and can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). The benzyl group offers more robust, semi-permanent protection of the tyrosine side chain and requires stronger acidic conditions (e.g., hydrogen fluoride, HF) for removal.^[8]

While Boc-Tyr(Bzl)-OH is the direct building block used in SPPS, the aldehyde derivative serves as a precursor for creating non-natural amino acid analogs or for introducing specific functionalities at the C-terminus of a peptide chain through reductive amination.

Signaling Pathways and Experimental Workflows

The application of **Boc-Tyr(Bzl)-aldehyde** is primarily in the synthetic pathway to create more complex molecules. The logical workflow for its utilization in a synthetic project is outlined below.



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Caption: Synthetic workflow for **Boc-Tyr(Bzl)-Aldehyde** and its subsequent use.

Conclusion

Boc-Tyr(Bzl)-aldehyde is a highly valuable, albeit not extensively characterized, synthetic intermediate. Its protected functional groups allow for precise chemical manipulations of the aldehyde moiety, making it a key component in the construction of complex organic molecules for pharmaceutical and research applications. The protocols and data presented in this guide,

compiled from available literature, provide a foundational understanding for researchers and scientists working with this important chiral building block. Further research to fully characterize the physical and spectroscopic properties of **Boc-Tyr(Bzl)-aldehyde** would be a valuable contribution to the field.

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